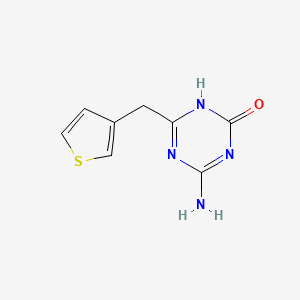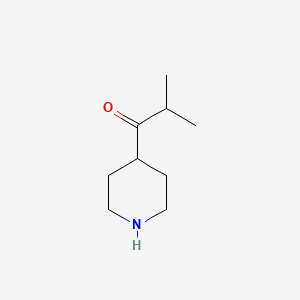
4,7-Dimethyl-1,2-benzoxazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzoxazole ring substituted with two methyl groups at positions 4 and 7 and a hydroxyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4,7-dimethyl-1,2-benzoxazol-3-one.
Reduction: Formation of 4,7-dimethyl-1,2-dihydrobenzoxazol-3-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and hydroxyl substitutions.
2-Aminobenzoxazole: A derivative with an amino group at position 2.
5-Nitrobenzoxazole: A derivative with a nitro group at position 5.
Uniqueness
4,7-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 7 enhances its lipophilicity, while the hydroxyl group at position 3 contributes to its reactivity and potential hydrogen bonding interactions .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
Clave InChI |
KDCPOKHPKKQZDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)C)ONC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)

![2,3-Diazabicyclo[2.2.1]heptane](/img/structure/B13207456.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)

![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)






![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)

